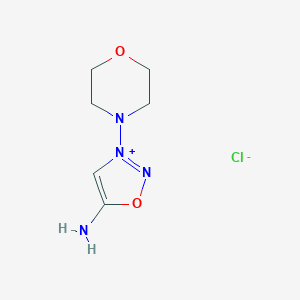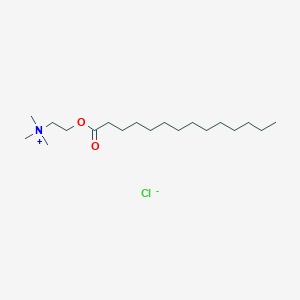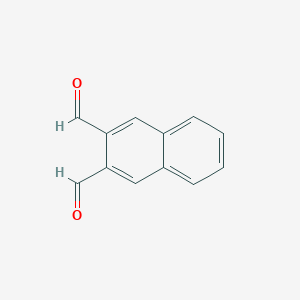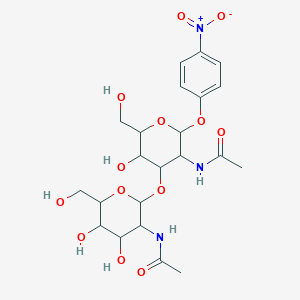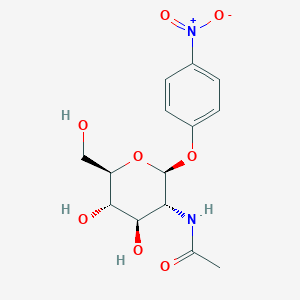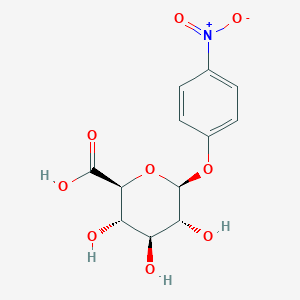
(9-Phenanthryl)methyl methacrylate
描述
Synthesis Analysis
The synthesis of (9-Phenanthryl)methyl methacrylate involves copolymerization processes. For instance, it can be copolymerized with 9-vinylphenanthrene to produce polymers that exhibit enhanced delayed fluorescence, attributed to the efficient energy transfer and triplet-triplet annihilation mechanisms within the polymer chain (Itoh et al., 2001).
Molecular Structure Analysis
The molecular structure, especially the dihedral angle between the phenanthrene and adjacent groups, significantly influences the compound's physical and chemical properties. This structure can be modified through reactions with Lewis acids, affecting the photophysical behavior of the compound and its derivatives (Lewis, Barancyk, & Burch, 1992).
Chemical Reactions and Properties
(9-Phenanthryl)methyl methacrylate participates in various chemical reactions that underline its versatility in materials synthesis. For example, its copolymerization with methyl methacrylate leads to materials with unique photophysical properties, such as phosphorescence and delayed fluorescence, indicating the presence of energy transfer mechanisms and triplet energy migration within the solid films (Katayama et al., 1993).
Physical Properties Analysis
The copolymers of (9-Phenanthryl)methyl methacrylate exhibit specific physical properties, such as high molecular weight and enhanced optical activity. These characteristics are crucial for applications in optically active materials and photonic devices. The physical properties are heavily influenced by the polymerization process and the molecular weight of the resulting copolymers (Nakano, Hidaka, & Okamoto, 1998).
Chemical Properties Analysis
The chemical properties of (9-Phenanthryl)methyl methacrylate-derived copolymers, such as their reactivity with lanthanides, showcase their potential in fields like nuclear fuel reprocessing. These properties are determined by the spatial arrangement of pendant aromatic groups and the copolymer's stability at high temperatures, illustrating the material's suitability for high-performance applications (Alho, 2023).
科学研究应用
Nanomaterials
- Scientific Field: Nanotechnology
- Application Summary: “(9-Phenanthryl)methyl methacrylate” is used as a fluorescent pigment in nanomaterials . It can be used in coatings to improve the properties of materials .
Coatings
- Scientific Field: Material Science
- Application Summary: “(9-Phenanthryl)methyl methacrylate” is used in coatings to improve the properties of materials . It is an acidic material and can be used in coatings to enhance their characteristics .
Film Formation Process
- Scientific Field: Polymer Science
- Application Summary: “(9-Phenanthryl)methyl methacrylate” is used in the film formation process. It is used to monitor direct energy transfer in films prepared from polymer particles .
Proteomics Research
- Scientific Field: Proteomics
- Application Summary: “(9-Phenanthryl)methyl methacrylate” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application: The specific methods of application in proteomics research are not detailed in the sources .
- Results or Outcomes: The outcomes of this application are not quantitatively detailed in the sources .
Reference Material
- Scientific Field: Analytical Chemistry
- Application Summary: “(9-Phenanthryl)methyl methacrylate” is used as a reference material in analytical chemistry . Reference materials are used to help validate analytical measurement methods, for calibration of instruments, and for quality control .
- Methods of Application: The specific methods of application as a reference material are not detailed in the sources .
- Results or Outcomes: The outcomes of this application are not quantitatively detailed in the sources .
安全和危害
The safety data sheet for methacrylates suggests that they are highly flammable and can cause skin irritation. They may also cause an allergic skin reaction and respiratory irritation . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only in well-ventilated areas .
属性
IUPAC Name |
phenanthren-9-ylmethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c1-13(2)19(20)21-12-15-11-14-7-3-4-8-16(14)18-10-6-5-9-17(15)18/h3-11H,1,12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCCBBCEVTUWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350537 | |
| Record name | (9-PHENANTHRYL)METHYL METHACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9-Phenanthryl)methyl methacrylate | |
CAS RN |
53223-82-8 | |
| Record name | (9-PHENANTHRYL)METHYL METHACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13747.png)
